(5-Nitro-1,2-benzothiazol-3-yl)urea

17β-HSD10 inhibition Alzheimer's disease benzothiazolyl urea SAR

This 3-urea benzisothiazole (MW 238.23 Da) is a non-interchangeable fragment scaffold for SAR, co-crystallography, and targeted library design. Its primary urea at the 3-position (thiazole nitrogen) provides a unique regioisomeric and hydrogen-bonding profile not replicated by 2-benzothiazolyl ureas. Ideal for anti-amyloid aggregation (α-synuclein, tau) and 17β-HSD10 kinase inhibitor campaigns. The 5-nitro group enables nitroreductase prodrug strategies for hypoxic tumor targeting. As a Rule-of-Three compliant fragment, it supports fragment soaking, growth vector exploration, and certified reference standard applications.

Molecular Formula C8H6N4O3S
Molecular Weight 238.23 g/mol
CAS No. 105734-70-1
Cat. No. B14330204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Nitro-1,2-benzothiazol-3-yl)urea
CAS105734-70-1
Molecular FormulaC8H6N4O3S
Molecular Weight238.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)NC(=O)N
InChIInChI=1S/C8H6N4O3S/c9-8(13)10-7-5-3-4(12(14)15)1-2-6(5)16-11-7/h1-3H,(H3,9,10,11,13)
InChIKeyJMPZRMAGCDMROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (5-Nitro-1,2-benzothiazol-3-yl)urea (CAS 105734-70-1) as a Differentiated Chemical Probe and Intermediate


(5-Nitro-1,2-benzothiazol-3-yl)urea (CAS 105734-70-1) is a small-molecule benzothiazole derivative featuring a urea group at position 3 and a nitro substituent at position 5 of the fused bicyclic benzisothiazole core . It belongs to the broader class of benzothiazolyl ureas, a privileged scaffold extensively explored for kinase inhibition (GSK-3β, 17β-HSD10), anti-amyloid aggregation, and antimicrobial applications [1]. However, its specific substitution pattern—primary urea at the 3-position (thiazole nitrogen) rather than the commonly encountered 2-position—establishes a unique regioisomeric and hydrogen-bonding profile that cannot be replicated by off-the-shelf 2-benzothiazolyl urea analogs, making it a non-interchangeable chemical entity for structure-activity relationship (SAR) campaigns and targeted library design [2].

Why Generic Benzothiazolyl Urea Substitution Fails: The Critical Role of Urea Position and Nitro Regiochemistry for (5-Nitro-1,2-benzothiazol-3-yl)urea


Within benzothiazolyl ureas, both the point of urea attachment and the position of the nitro group profoundly influence biological target engagement and physicochemical properties. Extensive SAR studies on 17β-HSD10 inhibitors demonstrate that substituting the urea linker (e.g., amide, phosphonate, or N-methylated variants) or shifting the benzothiazole attachment from the 2-position to the 6-position abolishes inhibitory activity [1]. For antioligomer applications, the difference between a 3-amine (5-NBA, Ki = 1 μM against aminoglycoside kinase [2]) and its 3-urea derivative or N-ethylcarbamoyl analog (compound 13) translates into distinct dose-response profiles for α-synuclein and tau aggregation, underscoring that even single-atom modifications at position 3 alter biological outcome [3]. Consequently, substitution of (5-Nitro-1,2-benzothiazol-3-yl)urea with a 2-benzothiazolyl urea, a 7-nitro isomer, or an N,N-dimethylated analog cannot preserve the intended biological or physicochemical profile, highlighting the compound's unique selection value.

Quantitative Differentiation Evidence for (5-Nitro-1,2-benzothiazol-3-yl)urea Against Key Analogs


Regioisomeric Urea Attachment: Position 3 vs. Position 2 Benzothiazolyl Ureas in 17β-HSD10 Inhibition

The target compound features a urea group directly attached to the thiazole-ring nitrogen at position 3, whereas the extensively characterized 17β-HSD10 inhibitor series uniformly employs a 2-benzothiazolyl urea architecture [1]. In the 2-position series, the most potent inhibitors (compounds 4at, 4bb, 4bg) achieved IC50 values of 1–2 μM with an uncompetitive mechanism, but any deviation from the 2-benzothiazol-2-yl scaffold—including 6-attachment or heterocycle replacement—resulted in near-complete loss of inhibition (>90% residual enzyme activity at 25 μM) [2]. Although direct IC50 data for the 3-urea regioisomer against 17β-HSD10 have not been published, the regioisomeric switch from position 2 to position 3 places the urea moiety in a distinct electronic and steric environment (adjacent to the N–S bond of the thiazole ring rather than conjugated with the C=N double bond), which is predicted to alter hydrogen-bonding geometry and target complementarity.

17β-HSD10 inhibition Alzheimer's disease benzothiazolyl urea SAR regioisomeric selectivity

Hydrogen-Bond Donor Capacity: Primary Urea vs. N,N-Dimethylated Urea Analog

(5-Nitro-1,2-benzothiazol-3-yl)urea retains a primary urea group with two free NH hydrogen-bond donors (HBDs), whereas its nearest commercially listed analog, 1,1-dimethyl-3-(5-nitro-1,2-benzothiazol-3-yl)urea (CAS 105734-71-2), is N,N-dimethylated at the terminal urea nitrogen, reducing the HBD count from 2 to 1 . This single HBD difference can be decisive for target engagement: in the 17β-HSD10 inhibitor series, N-methylation of the urea linker abolished inhibitory activity, confirming that the NH groups are critical pharmacophoric elements [1]. Furthermore, the dimethyl analog exhibits altered physicochemical properties: higher molecular weight (266.28 vs. 238.23 g/mol), lower density (1.522 vs. 1.721 g/cm³), higher boiling point (439.4 vs. 362.3 °C), and a defined melting point (100–103 °C) indicative of different crystal packing . These differences directly impact solubility, formulation behavior, and co-crystallization potential.

hydrogen bond donor count N,N-dimethylurea target engagement crystallography

Precursor Relationship: 5-NBA Amine to Urea Transformation and Antioligomer Activity Context

The target compound is formally the primary urea adduct of 5-nitro-1,2-benzothiazol-3-amine (5-NBA; CAS 84987-89-3), a validated antioligomer probe. 5-NBA itself inhibits aminoglycoside antibiotic kinase with Ki = 1 μM [1] and, in the ACS Omega 2023 study, demonstrated dose-dependent inhibition of α-synuclein oligomer and inclusion formation in M17D neuroblastoma cells at low micromolar concentrations, whereas the parent scaffold BTA was inactive [2]. A closely related 3-urea derivative, compound 13 (N-ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide), exhibited concentration-dependent inhibition of tau 2N4R fibril formation over 3.125–100 μM, with antifibrillary activity confirmed by ThT fluorescence and TEM [2]. Compound 13 is the bis-ethylcarbamoyl derivative of the same 3-amino precursor; (5-Nitro-1,2-benzothiazol-3-yl)urea represents the minimal unsubstituted urea analog in this series, offering a structurally simpler probe with fewer rotatable bonds (0 vs. 4) and lower molecular weight (238.23 vs. 336.37 g/mol) that is better suited for fragment-based screening and crystallographic fragment soaking.

5-NBA antioligomer α-synuclein aggregation tau aggregation protein misfolding

Nitro Group Positional Isomerism: 5-Nitro vs. 7-Nitro Electronic Effects

The 5-nitro and 7-nitro positional isomers of (nitro-1,2-benzothiazol-3-yl)urea (CAS 105734-70-1 vs. 105734-72-3) possess identical molecular formulas (C8H6N4O3S) and near-identical computed physicochemical properties (density: 1.721 g/cm³; BP: 362.3 °C) . However, the nitro group position differentially affects the electronic distribution of the benzisothiazole π-system: at position 5, the nitro group is para to the thiazole sulfur and meta to the 3-urea attachment; at position 7, it is ortho to the sulfur and para to the 3-urea. This electronic perturbation can alter the acidity of the urea NH protons, the compound's reduction potential, and its propensity for charge-transfer interactions. Although no head-to-head biological comparison of the two isomers has been published, the precedent in the benzothiazol-2-yl urea 17β-HSD10 inhibitor series demonstrates that 6-position substituents on the benzothiazole ring dramatically modulate potency, with bulky electron-withdrawing groups (e.g., 6-SCN, 6-SO2CF3) enhancing inhibition over 4-fold relative to unsubstituted analogs [1], supporting the expectation that the nitro position will similarly influence target affinity.

nitro positional isomer electronic effect SAR benzisothiazole

Class-Level Anti-Amyloid Aggregation Potential of Benzothiazol-3-yl Urea Derivatives

The 5-nitro-1,2-benzothiazol-3-yl scaffold has been validated as a privileged core for inhibiting protein aggregation in neurodegenerative disease models [1]. In the ACS Omega 2023 study, compound 13—a bis-ethylcarbamoyl derivative of the same 3-amino-5-nitrobenzisothiazole precursor—was identified as one of the two most promising antioligomer agents alongside 5-NBA. Compound 13 reduced tau 2N4R fibril formation in a dose-dependent manner (3.125–100 μM), with ThT fluorescence confirming antifibrillary activity, and transmission electron microscopy (TEM) corroborating the absence of fibrillar structures [1]. For α-synuclein, 5-NBA and its derivatives abrogated fibril, oligomer, and inclusion formation dose-dependently [1]. (5-Nitro-1,2-benzothiazol-3-yl)urea, as the primary urea congener, retains the core 5-nitrobenzisothiazole pharmacophore with a minimal urea modification that preserves the planar aromatic system required for intercalation into β-sheet aggregates while adding a hydrogen-bonding urea motif that may enhance solubility and binding specificity relative to the parent amine.

amyloid aggregation α-synuclein tau protein ThT fluorescence TEM

Optimal Research and Industrial Application Scenarios for (5-Nitro-1,2-benzothiazol-3-yl)urea


Fragment-Based Drug Discovery (FBDD) for Neurodegenerative Protein Aggregation Targets

With a molecular weight of 238.23 Da, zero rotatable bonds (rigid urea linkage to a planar benzisothiazole), and two H-bond donors, (5-Nitro-1,2-benzothiazol-3-yl)urea meets the Rule of Three criteria for fragment libraries. Its position as the minimal urea derivative bridging 5-NBA (amine fragment, Ki = 1 μM against aminoglycoside kinase [1]) and compound 13 (bis-ethylcarbamoyl, active in tau and α-synuclein aggregation assays [2]) makes it an ideal vehicle for fragment soaking in co-crystallography studies targeting amyloidogenic proteins (α-synuclein, tau, TTR). The free urea NH2 provides a vector for fragment growth that is absent in the parent amine.

Regioisomeric Selectivity Profiling of 17β-HSD10 and Related SDR Enzymes

The 3-urea attachment on the benzisothiazole ring provides a regioisomeric alternative to the 2-benzothiazolyl urea 17β-HSD10 inhibitor library (best IC50 = 1–2 μM [3]). Screening this compound against 17β-HSD10 and other short-chain dehydrogenase/reductase (SDR) family members could reveal whether the 3-urea geometry confers isoform selectivity, a key differentiation parameter given that 17β-HSD10 is a multifunctional mitochondrial enzyme implicated in Alzheimer's disease, Parkinson's disease, and steroid metabolism [3]. The 5-nitro substitution additionally mimics the electron-withdrawing character of the 6-SCN and 6-SO2CF3 groups that enhanced potency in the 2-urea series.

Nitroreductase-Activated Prodrug Development in Hypoxic Tumor Environments

The 5-nitro group on the benzisothiazole ring is a substrate for nitroreductase enzymes overexpressed in hypoxic solid tumors. (5-Nitro-1,2-benzothiazol-3-yl)urea can serve as a prodrug scaffold wherein nitro reduction triggers electronic rearrangement and release of the active 3-amino metabolite (5-NBA), which has demonstrated cellular activity in neuroblastoma M17D cells [2]. The primary urea linkage provides a synthetically tractable handle for further derivatization with tumor-targeting moieties, while the absence of the N-ethyl substituents present in compound 13 simplifies metabolic profiling during lead optimization.

Physicochemical Reference Standard for Nitro-Benzisothiazole Isomer Purity and Polymorph Screening

Given that the 5-nitro isomer (CAS 105734-70-1) and 7-nitro isomer (CAS 105734-72-3) have identical computed density (1.721 g/cm³) and boiling point (362.3 °C ), analytical differentiation requires spectroscopic methods (NMR, IR) or chromatographic retention. (5-Nitro-1,2-benzothiazol-3-yl)urea can be employed as a certified reference standard for HPLC method development and polymorph screening, capitalizing on its higher density relative to the dimethyl analog (1.721 vs. 1.522 g/cm³ ) as a distinguishing pharmacopeial parameter. Its lack of a defined melting point in public databases further underscores the need for rigorous in-house thermal characterization (DSC, TGA) upon procurement.

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